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Compound of Interest

Compound Name: 2,4-Dichloro-6-nitroaniline

Cat. No.: B1218486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-
Dichloro-6-nitroaniline, a key chemical intermediate. The following sections detail its

characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

Spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these

analyses.

Molecular and Spectroscopic Overview
2,4-Dichloro-6-nitroaniline (CAS No: 2683-43-4) is an organic compound with the molecular

formula C₆H₄Cl₂N₂O₂.[1][2] Its structure, featuring a nitro group and two chlorine atoms on an

aniline ring, gives rise to a distinct spectroscopic profile that is crucial for its identification and

quality control in synthetic processes.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,4-Dichloro-6-nitroaniline.

Table 1: FT-IR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1218486?utm_src=pdf-interest
https://www.benchchem.com/product/b1218486?utm_src=pdf-body
https://www.benchchem.com/product/b1218486?utm_src=pdf-body
https://www.benchchem.com/product/b1218486?utm_src=pdf-body
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_Ionization_Techniques_in_Mass_Spectrometry.pdf
https://www.benchchem.com/product/b1218486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Interpretation

~3400 - 3300 N-H stretching (amine)

~1600 N-H bending (amine)

~1570, ~1330
Asymmetric and symmetric N-O stretching (nitro

group)

~1500 - 1400 C=C stretching (aromatic ring)

~800 - 600 C-Cl stretching

~1300 C-N stretching (aromatic amine)

Note: The specific peak positions can vary slightly based on the sample preparation method

(e.g., KBr pellet, Nujol mull, or gas-phase). The data presented here is a general representation

based on typical spectra.

Table 2: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 - 8.0 Singlet 1H Aromatic Proton

~7.2 - 7.6 Singlet 1H Aromatic Proton

~5.0 - 6.0 Broad Singlet 2H Amine Protons (-NH₂)

Solvent: Chloroform-d (CDCl₃) or DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.

Table 3: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~145 - 150 C-NH₂

~130 - 135 C-NO₂

~120 - 130 C-Cl

~115 - 125 C-H
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Solvent: Chloroform-d (CDCl₃). The specific shifts and number of signals depend on the

symmetry of the molecule.

Table 4: Mass Spectrometry Data (Electron Ionization)
m/z Interpretation

~206, ~208, ~210
Molecular ion peaks ([M]⁺, [M+2]⁺, [M+4]⁺) due

to chlorine isotopes (³⁵Cl and ³⁷Cl)

~160, ~162 Fragment ion from the loss of NO₂

~125 Fragment ion from the loss of NO₂ and Cl

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular

ion and chlorine-containing fragments.[2]

Table 5: UV-Vis Spectroscopic Data
λmax (nm) Solvent Interpretation

~240, ~322 Ethanol

π → π* and n → π* transitions

of the aromatic system

substituted with chromophoric

groups.[3]

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of 2,4-
Dichloro-6-nitroaniline.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)

Sample Preparation:

Thoroughly grind 1-2 mg of dry 2,4-Dichloro-6-nitroaniline with approximately 100-200

mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

The mixture should be a fine, homogeneous powder.
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Transfer the powder into a pellet die.

Pellet Formation:

Place the die in a hydraulic press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation:

Dissolve 5-10 mg of 2,4-Dichloro-6-nitroaniline in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include

a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the

lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS) (Electron Ionization)
Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC-MS). The sample is

volatilized in the ion source.

Ionization:

The gaseous sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection:

The separated ions are detected, and a mass spectrum is generated, plotting the relative

abundance of ions versus their m/z ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a dilute solution of 2,4-Dichloro-6-nitroaniline in a UV-transparent solvent, such

as ethanol or methanol. The concentration should be adjusted to yield an absorbance

reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.
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Fill one cuvette with the pure solvent to be used as a reference (blank).

Fill a second cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-800 nm to identify the

λmax values.

Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 2,4-Dichloro-6-nitroaniline.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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